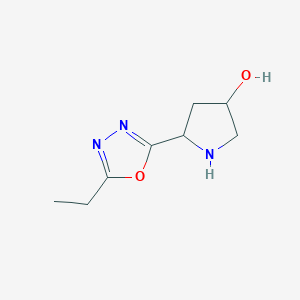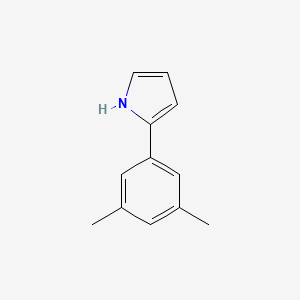
2-(3,5-Dimethylphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,5-Diméthylphényl)pyrrole est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés aromatiques hétérocycliques à cinq chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,5-Diméthylphényl)pyrrole peut être réalisée selon plusieurs méthodes. Une approche courante est la synthèse de Paal-Knorr, qui implique la condensation du 2,5-diméthoxytétrahydrofurane avec une amine. Dans ce cas, la 3,5-diméthylaniline peut être utilisée comme source d'amine. La réaction est généralement réalisée en présence d'une quantité catalytique de chlorure de fer (III) dans l'eau, ce qui conduit à la formation du dérivé pyrrole souhaité dans des conditions douces .
Méthodes de production industrielle
La production industrielle du 2-(3,5-Diméthylphényl)pyrrole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du composé. De plus, le processus de purification peut impliquer des techniques telles que la chromatographie éclair pour obtenir le produit pur .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,5-Diméthylphényl)pyrrole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les pyrrole-2,5-diones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le cycle pyrrole en dérivés de pyrrolidine.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle pyrrole, conduisant à la formation de divers pyrroles substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles comme le brome, l'iode et les chlorures de sulfonyle sont employés.
Principaux produits formés
Oxydation : Pyrrole-2,5-diones.
Réduction : Dérivés de pyrrolidine.
Substitution : Pyrroles substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 2-(3,5-Diméthylphényl)pyrrole a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Etudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques fins
5. Mécanisme d'action
Le mécanisme d'action du 2-(3,5-Diméthylphényl)pyrrole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur d'enzymes et de récepteurs, conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Phénylpyrrole : Il ne possède pas les groupes diméthyle sur le cycle phényle, ce qui entraîne des propriétés chimiques différentes.
2-(3,4-Diméthylphényl)pyrrole : Structure similaire mais avec un motif de substitution différent sur le cycle phényle.
2-(3,5-Diméthoxyphényl)pyrrole : Il contient des groupes méthoxy au lieu de groupes méthyle, ce qui affecte sa réactivité et ses applications.
Unicité
Le 2-(3,5-Diméthylphényl)pyrrole est unique en raison de la présence du groupe 3,5-diméthylphényle, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h3-8,13H,1-2H3 |
Clé InChI |
KXSHGUHNGUPEOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

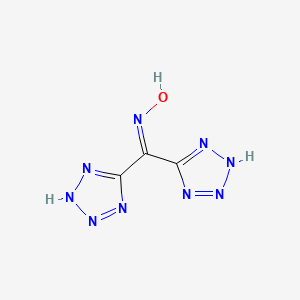
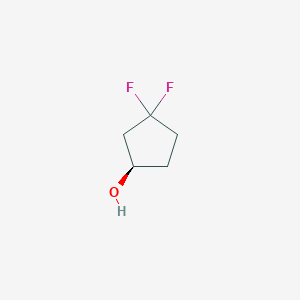

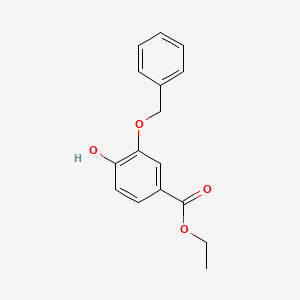
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
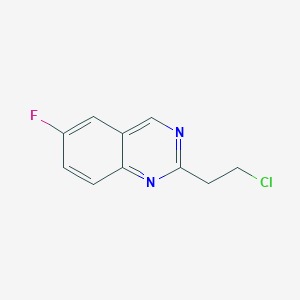
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
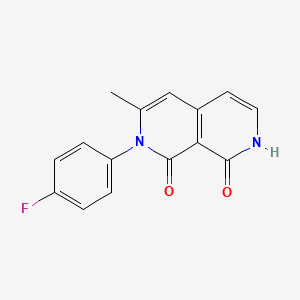
formamide](/img/structure/B11715455.png)
